molecular formula C13H18N2O5S B15145441 Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No.: B15145441
M. Wt: 314.36 g/mol
InChI Key: IEVRXJNUTFAVLB-UHFFFAOYSA-N
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Description

Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate is a complex organic compound that features a morpholine ring, a thiazolidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.

    Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the thiazolidine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance binding affinity, while the thiazolidine ring may contribute to the compound’s stability and reactivity. The ester group can facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {3-[(2,4-dimethylphenylcarbamoyl)methyl]-4-oxothiazolidin-2-ylidene}acetate
  • Ethyl {3-[(3-fluorophenylcarbamoyl)methyl]-4-oxothiazolidin-2-ylidene}acetate
  • 2-(2-(3-(Morpholinomethyl)phenyl)thiazol-4-yl)acetic acid dihydrochloride

Uniqueness

Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a morpholine and a thiazolidine ring in the same molecule is relatively rare and can lead to unique interactions with biological targets.

Properties

Molecular Formula

C13H18N2O5S

Molecular Weight

314.36 g/mol

IUPAC Name

ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C13H18N2O5S/c1-2-20-13(18)7-12-15(11(17)9-21-12)8-10(16)14-3-5-19-6-4-14/h7H,2-6,8-9H2,1H3

InChI Key

IEVRXJNUTFAVLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)N2CCOCC2

Origin of Product

United States

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